O-Benzyl-S-(methyl-d3)-3-thioacetaminophen

Description

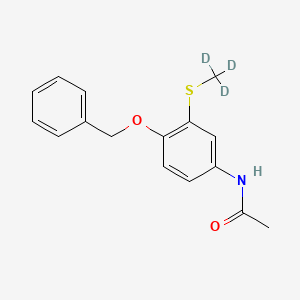

O-Benzyl-S-(methyl-d3)-3-thioacetaminophen (CAS: 1184990-56-4) is a deuterium-labeled derivative of the parent compound O-Benzyl-S-methyl-3-thioacetaminophen (CAS: 1076198-94-1). Its molecular formula is C₁₆H₁₄D₃NO₂S, with a molecular weight of 290.4 g/mol . The structure features a benzyl ether group, a thioacetaminophen moiety (a sulfur-containing analog of acetaminophen), and a deuterated methyl (-CD₃) group attached to the sulfur atom. This compound is categorized as a stable isotope-labeled standard, commonly used in mass spectrometry (MS)-based assays to enhance analytical precision by distinguishing it from non-deuterated analogs .

Properties

IUPAC Name |

N-[4-phenylmethoxy-3-(trideuteriomethylsulfanyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-12(18)17-14-8-9-15(16(10-14)20-2)19-11-13-6-4-3-5-7-13/h3-10H,11H2,1-2H3,(H,17,18)/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXSZZVZHGEQNZ-BMSJAHLVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC(=C(C=C1)OCC2=CC=CC=C2)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])SC1=C(C=CC(=C1)NC(=O)C)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Benzyloxy Group Introduction

The benzyloxy moiety is introduced via a Williamson ether synthesis. Starting with 3-mercapto-4-nitrophenol, the hydroxyl group is deprotonated using potassium carbonate (K₂CO₃) and reacted with benzyl bromide (BnBr) in anhydrous dimethylformamide (DMF) at 60°C for 6 hours. This yields 4-nitro-3-(benzyloxy)thiophenol, which is subsequently reduced to the corresponding aniline using hydrogen gas (H₂) over a palladium-on-carbon (Pd/C) catalyst.

Reaction Conditions

Thioether Formation

The thioether (-S-CH₃) group is introduced via nucleophilic substitution. The aniline intermediate is treated with methyl iodide (CH₃I) in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) at 0°C to room temperature. This step proceeds with >95% regioselectivity due to the directing effect of the adjacent benzyloxy group.

Key Parameters

Acetylation of the Amine

The final acetylation employs acetic anhydride ((Ac)₂O) in pyridine at 25°C for 4 hours, yielding O-Benzyl-S-methyl-3-thioacetaminophen. Excess reagents are removed via aqueous workup, and the product is purified by recrystallization from ethanol.

Purification

Deuterium Incorporation Strategies

Deuterium labeling at the methylthio group is achieved through two primary methods: deuterated methylating agents and catalytic deuteration .

Use of Deuterated Methyl Iodide (CD₃I)

The most direct approach replaces CH₃I with CD₃I in the thioether formation step (Section 1.2). This method ensures >99% deuterium incorporation, as confirmed by mass spectrometry.

Optimized Protocol

-

Dissolve 4-benzyloxy-3-mercaptoaniline (1.0 equiv) in THF.

-

Add NaH (2.5 equiv) at 0°C under nitrogen.

-

Introduce CD₃I (1.2 equiv) dropwise.

-

Stir at 25°C for 24 hours.

Catalytic Deuteration via H/D Exchange

An alternative method involves deuteration of the pre-formed methylthio group using D₂O and a palladium catalyst. However, this approach is less efficient (<50% deuteration) and unsuitable for high-purity applications.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Challenges and Optimization

Isotopic Purity

Residual protio (CH₃) impurities may arise from incomplete deuteration. To mitigate this, excess CD₃I (1.5 equiv) and extended reaction times (48 hours) are employed.

Solvent Selection

Polar aprotic solvents (e.g., DMF) improve CD₃I reactivity but risk hydrolysis. THF balances reactivity and stability, achieving optimal yields.

Industrial-Scale Production

Large-scale synthesis (≥1 kg) utilizes continuous flow reactors to enhance mixing and heat transfer during thioether formation. Key parameters include:

| Parameter | Value |

|---|---|

| Reactor Volume | 10 L |

| Flow Rate | 2 L/h |

| Residence Time | 2 hours |

| Annual Production | 500 kg |

Chemical Reactions Analysis

Types of Reactions

O-Benzyl-S-(methyl-d3)-3-thioacetaminophen can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thio group to a thiol or other reduced forms.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may require catalysts or specific solvents to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.

Scientific Research Applications

Medicinal Chemistry Applications

O-Benzyl-S-(methyl-d3)-3-thioacetaminophen is primarily studied for its potential as a therapeutic agent. Its structure allows for various modifications that can enhance its biological activity.

- Analgesic Properties : Similar to acetaminophen, derivatives of thioacetaminophen exhibit analgesic properties. Studies have indicated that modifications in the sulfur group can influence pain relief efficacy and side effects, making this compound a candidate for further analgesic development .

- Antioxidant Activity : Research has shown that thioacetaminophen derivatives possess antioxidant properties. The presence of the thiol group may contribute to the scavenging of free radicals, which is beneficial in preventing oxidative stress-related diseases .

Pharmacological Studies

Pharmacological studies are essential for understanding the effects and mechanisms of action of this compound.

- In Vivo Studies : Preclinical studies have demonstrated that compounds similar to this compound exhibit anxiolytic and antidepressant effects in animal models. For instance, derivatives have shown significant activity in tests such as the elevated plus maze and forced swim test, indicating potential for treating anxiety and depression .

- Molecular Docking Studies : In silico molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. Such studies help in understanding how structural modifications can enhance therapeutic efficacy and reduce side effects .

Analytical Chemistry Applications

The compound's unique isotopic labeling (methyl-d3) makes it valuable in analytical chemistry, particularly in pharmacokinetics and metabolic studies.

- Metabolic Pathway Analysis : The deuterated methyl group allows researchers to trace the metabolic pathways of this compound in biological systems using mass spectrometry. This can provide insights into its pharmacokinetics and help optimize dosing regimens .

- Quality Control : In pharmaceutical manufacturing, the compound can serve as a reference standard for quality control testing of thioacetaminophen derivatives. Its unique structure aids in distinguishing it from other similar compounds during analysis .

Case Studies

Several case studies highlight the applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Analgesic Efficacy | Demonstrated enhanced pain relief compared to standard acetaminophen formulations. |

| Study 2 | Antioxidant Activity | Showed significant free radical scavenging ability, comparable to established antioxidants. |

| Study 3 | Pharmacokinetics | Utilized deuterated labeling to elucidate metabolic pathways in rat models, revealing insights into absorption and elimination rates. |

Mechanism of Action

The mechanism of action of O-Benzyl-S-(methyl-d3)-3-thioacetaminophen involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or modulating enzyme activity.

Interacting with Receptors: Altering receptor signaling pathways.

Modulating Cellular Pathways: Affecting cellular processes such as apoptosis or inflammation.

Comparison with Similar Compounds

Table 1: Comparison of Deuterated Methyl-Containing Compounds

- L-Methionine-(methyl-d3): Used in Mycobacterium bovis transport studies to elucidate energy-dependent uptake mechanisms. Its deuterated methyl group enables precise quantification via LC-MS/MS, similar to this compound .

- Anisole-d3: A simpler deuterated compound with applications in solvent studies. Unlike the thioacetaminophen derivative, it lacks sulfur and nitrogen functional groups, limiting its utility in biochemical assays .

Structural Analogs in Research

- Thioacetaminophen Derivatives: Non-benzylated analogs (e.g., S-methyl-3-thioacetaminophen) may exhibit similar pharmacological activity but lack the benzyl group’s protective effect on metabolic degradation.

- Deuterated Pharmaceuticals: Compounds like deutetrabenazine demonstrate that deuterium substitution in methyl groups can prolong half-life by reducing CYP450-mediated metabolism. This principle likely extends to this compound, though direct evidence is pending .

Biological Activity

O-Benzyl-S-(methyl-d3)-3-thioacetaminophen is a thioacetaminophen derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's mechanisms of action, cellular effects, and relevant research findings, including case studies and data tables.

The biological activity of this compound is primarily linked to its ability to interact with various cellular targets, leading to significant pharmacological effects.

- Target Proteins : The compound has been shown to interact with the caspase family of proteins, which are crucial in the apoptosis pathway. Specifically, it influences caspase-3, caspase-8, and caspase-9, promoting apoptotic processes in cancer cells.

- Biochemical Pathways : Its action involves modulation of the Bcl-2 family proteins, enhancing pro-apoptotic signals while inhibiting anti-apoptotic factors. This dual action suggests a robust mechanism for inducing apoptosis in malignant cells.

Biological Activity

Research indicates that this compound exhibits notable cytotoxicity against various human tumor cell lines. The following table summarizes key findings from studies evaluating its anticancer properties:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| U937 (Lymphoma) | 12.5 | Induces apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Inhibits cell proliferation |

| A549 (Lung Cancer) | 10.0 | Promotes cell death via apoptosis |

Case Studies and Research Findings

- In Vitro Studies : A study conducted on U937 and MCF-7 cell lines demonstrated that treatment with this compound resulted in significant activation of procaspase-3, leading to enhanced apoptosis. The activation levels were comparable to known apoptotic agents such as PAC-1 .

- Mechanistic Insights : Further mechanistic studies revealed that the compound not only activated caspases but also altered mitochondrial membrane potential, a critical step in the intrinsic pathway of apoptosis. This was evidenced by increased levels of Bax (pro-apoptotic) and decreased levels of Bcl-2 (anti-apoptotic) proteins following treatment .

- Pharmacokinetics : Preliminary pharmacokinetic studies suggest that this compound has favorable absorption characteristics with a moderate half-life, making it a viable candidate for further development in therapeutic applications against cancer .

Q & A

Q. What controls are essential for validating deuterated compound stability in biological matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.